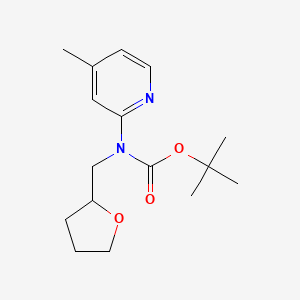

![molecular formula C22H21N5O3 B2561167 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 894999-72-5](/img/structure/B2561167.png)

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

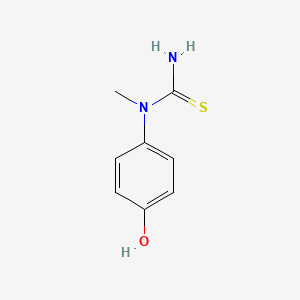

The compound is a synthetic molecule with the molecular formula C22H21N5O3. It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Synthesis Analysis

The compound was synthesized as part of a series of novel CDK2 targeting compounds . The synthesis involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and contributes to its biological activity .Chemical Reactions Analysis

The compound was synthesized as part of a series of novel CDK2 inhibitors . The chemical reactions involved in its synthesis would have been carefully designed to ensure the correct formation of the pyrazolo[3,4-d]pyrimidine scaffold .Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.442. Further physical and chemical properties may need to be determined experimentally.科学的研究の応用

Radioligand Development for PET Imaging

Compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family have been explored for their potential as selective ligands for imaging proteins associated with neuroinflammation and other pathologies using positron emission tomography (PET). For example, the development of [18F]DPA-714, a derivative within this family, demonstrates the utility of these compounds in the synthesis of radioligands for non-invasive imaging techniques, offering insights into the molecular underpinnings of diseases and potential for early diagnosis (Dollé et al., 2008).

Anticancer Activity

Some derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer agents, providing a foundation for further exploration into their therapeutic applications (Al-Sanea et al., 2020).

Antimicrobial Agents

Studies on new heterocycles incorporating the antipyrine moiety, closely related to the pyrazolo[3,4-d]pyrimidin structure, have shown that these compounds possess significant antimicrobial activity. Such findings highlight the potential of these compounds in addressing antimicrobial resistance and developing new antibiotics (Bondock et al., 2008).

Chemical Synthesis and Drug Development

Research into the practical synthesis of compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family points towards their importance in the development of ligands targeting specific proteins, such as the translocator protein (TSPO). These efforts not only shed light on the versatility of these compounds in chemical synthesis but also their application in drug development and molecular pharmacology (Banister et al., 2012).

Neuroprotective and Anticonvulsant Potential

Explorations into novel anticonvulsant agents have led to the development of compounds such as Epimidin, which is based on a pyrazolo[3,4-d]pyrimidin-4-one structure. The detailed pharmacological profiling and stability assessments of such compounds under various conditions underscore their potential as new therapeutic agents for neurological conditions (Severina et al., 2021).

作用機序

Safety and Hazards

As a synthetic compound, it is not intended for human or veterinary use. It should be handled with care in a research setting to avoid potential hazards.

将来の方向性

特性

IUPAC Name |

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-8-9-18(15(2)10-14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-6-4-5-7-19(17)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYUIKZXKNBQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

![(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2561093.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)

![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)

![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)